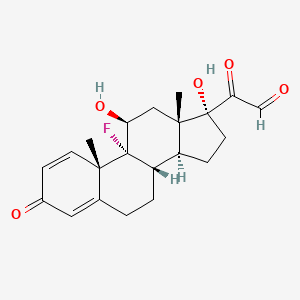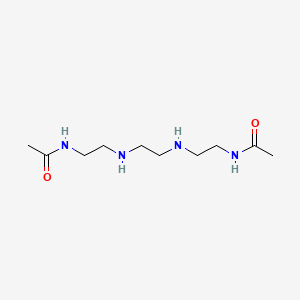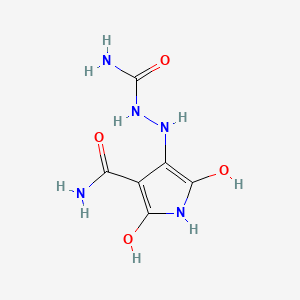![molecular formula C11H16O B590497 4-n-Pentylphenol-[d5] CAS No. 126839-95-0](/img/structure/B590497.png)
4-n-Pentylphenol-[d5]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentylphenol-[d5] is a stable isotope labelled compound . It has a molecular formula of C11H11D5O and a molecular weight of 169.28 . It is a liquid in appearance . The IUPAC name for this compound is 1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene .
Molecular Structure Analysis
The molecular structure of 4-n-Pentylphenol-[d5] includes a benzene ring with a pentyl group (five carbon chain) and a hydroxyl group attached . The ‘d5’ indicates that five of the hydrogen atoms in the molecule are replaced by deuterium, an isotope of hydrogen .
Physical And Chemical Properties Analysis
4-n-Pentylphenol-[d5] is soluble in water and should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior
Phenolic compounds, including alkylphenols such as 4-n-Pentylphenol, are widely studied for their environmental fate and behavior. Research in this area often focuses on the persistence, bioaccumulation, and toxic effects of these compounds in aquatic and terrestrial environments. Alkylphenols can originate from various sources, including industrial processes, and are known to be endocrine-disrupting chemicals (EDCs) that can mimic natural hormones, potentially disrupting the endocrine system of wildlife and humans (Ying, Williams, & Kookana, 2002).
Safety and Hazards
The safety data sheet for 4-n-Pentylphenol indicates that it causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this chemical .
Eigenschaften
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Pentylphenol-[d5] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)





![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)



![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

